Methyl imidazo[1,2-a]pyridine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-8-4-2-3-5-11(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJSLNDWTLBCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl Imidazo 1,2 a Pyridine 3 Carboxylate
Classical Synthetic Approaches to the Imidazo[1,2-a]pyridine (B132010) System
Classical methods for the synthesis of the imidazo[1,2-a]pyridine nucleus have been well-established and continue to be utilized due to their reliability and simplicity. These approaches primarily involve the condensation of readily available starting materials.
Condensation Reactions Utilizing 2-Aminopyridines and α-Halocarbonyl Compounds
One of the most fundamental and widely employed methods for the synthesis of the imidazo[1,2-a]pyridine ring system is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. nih.gov This approach, often referred to as the Tschitschibabin reaction, provides a direct route to the desired heterocyclic scaffold.
In the context of synthesizing imidazo[1,2-a]pyridine-3-carboxylates, α-haloesters such as ethyl bromopyruvate are common reaction partners for 2-aminopyridines. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). nih.gov This straightforward procedure has been utilized to prepare key intermediates for the synthesis of various biologically active molecules. For instance, a series of 2-ethyl carboxylate intermediates have been synthesized using this protocol, which then serve as precursors for antibacterial, anticancer, and antitubercular agents. nih.gov
The general reaction scheme involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine.
Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis via Condensation
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Product | Reference |
| 2-Aminopyridine | Ethyl bromopyruvate | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | nih.gov |
| Substituted 2-aminopyridines | Bromoethyl acetate | 3-Substituted imidazo[1,2-a]pyridines | nih.gov |
Multicomponent Reactions (MCRs) for Direct Scaffold Construction
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. nih.govmdpi.com Several MCRs have been developed for the direct synthesis of the imidazo[1,2-a]pyridine scaffold, including those that allow for the introduction of a carboxylate group at the C-3 position.
One notable example is a three-component reaction involving 2-aminopyridines, aldehydes, and other partners that can lead to functionalization at the C-3 position. researchgate.net A specific and highly relevant MCR is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which utilizes a 2-aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core. mdpi.com While this reaction typically introduces an amino group at the C-3 position, variations and subsequent modifications can lead to other functionalities.
Furthermore, a Petasis-like three-component reaction has been designed to functionalize the C-3 position of an existing imidazo[1,2-a]pyridine ring through a decarboxylative process involving glyoxylic acid and a boronic acid. nih.gov This demonstrates the utility of MCRs not only for the initial scaffold construction but also for its subsequent elaboration.
Cycloaddition Strategies in Imidazo[1,2-a]pyridine Synthesis
Cycloaddition reactions provide another strategic approach to the synthesis of the imidazo[1,2-a]pyridine system. These reactions involve the formation of the heterocyclic ring through the concerted or stepwise combination of a dipole and a dipolarophile.
A notable example is the (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines, promoted by NaIO4/TBHP, which leads to the formation of C3-carbonylated imidazopyridines. researchgate.net Additionally, a 1,3-dipolar cycloaddition reaction between a pyridine derivative, 2-bromo-1-phenylethan-1-one, and thiocyanate (B1210189) has been utilized to afford fused imidazopyridines. ijcce.ac.ir While not directly yielding a methyl carboxylate, these methods highlight the potential of cycloaddition strategies in constructing the core ring system with functionality at the C-3 position. Higher-order cycloadditions, such as the (8 + 2) cycloaddition, have also been explored for creating higher-order ring systems based on the imidazo[1,2-a]pyridine scaffold. researchgate.net
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of metal catalysts to promote reactions under milder conditions and with greater selectivity.
Metal-Catalyzed Coupling Reactions in Imidazo[1,2-a]pyridine Formation
Transition metal-catalyzed reactions have become indispensable in modern organic synthesis for the formation of C-C and C-N bonds, which are crucial for the construction of the imidazo[1,2-a]pyridine ring. researchgate.netrsc.org
Copper catalysis has been extensively explored for the synthesis of imidazo[1,2-a]pyridines due to the low cost and low toxicity of copper salts. nanobioletters.comorganic-chemistry.org A significant advancement is the development of a copper-catalyzed three-component reaction for the synthesis of polysubstituted imidazo[1,2-a]pyridines. nih.gov
This one-pot synthesis involves the reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones. nih.gov This methodology allows for the direct introduction of a carboxylate group at the C-3 position. For example, the reaction of pyridin-2-amine, tosyl azide (B81097), and ethyl propiolate in the presence of a copper(I) iodide catalyst in ethanol at 80 °C affords ethyl 2-((4-methylphenyl)sulfonamido)imidazo[1,2-a]pyridine-3-carboxylate in good yield. nih.govresearchgate.net A plausible mechanism involves the initial copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a metallated triazole, which then undergoes a ring-cleavage rearrangement to a highly reactive ketenimine intermediate. This intermediate is then trapped by the 2-aminopyridine, followed by an intramolecular oxidative coupling to yield the final product. nih.gov
Table 2: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates nih.gov
| 2-Aminopyridine | Terminal Ynone | Sulfonyl Azide | Product | Yield (%) |
| Pyridin-2-amine | Ethyl propiolate | Tosyl azide | Ethyl 2-((4-methylphenyl)sulfonamido)imidazo[1,2-a]pyridine-3-carboxylate | 83 |
| Pyridin-2-amine | Methyl propiolate | 4-Bromophenylsulfonyl azide | Methyl 2-((4-bromophenyl)sulfonamido)imidazo[1,2-a]pyridine-3-carboxylate | 75 |
| 4-Methylpyridin-2-amine | Ethyl propiolate | Tosyl azide | Ethyl 6-methyl-2-((4-methylphenyl)sulfonamido)imidazo[1,2-a]pyridine-3-carboxylate | 80 |
This copper-catalyzed approach represents a significant advancement, providing a direct and efficient route to highly functionalized imidazo[1,2-a]pyridine-3-carboxylates from simple and readily available starting materials.
Organocatalysis and Metal-Free Protocols
In recent years, there has been a significant shift towards the development of organocatalytic and metal-free synthetic methods, driven by the principles of green chemistry. For the synthesis of imidazo[1,2-a]pyridines, several metal-free, three-component reactions have been developed. These reactions often involve the condensation of 2-aminopyridines, aldehydes, and a third component, such as isocyanides or ynals, under the promotion of an organocatalyst or even under catalyst-free conditions. nih.govorganic-chemistry.orgacs.org
One notable approach is the flavin-iodine coupled organocatalysis for the aerobic oxidative formation of C-N and C-S bonds in the synthesis of imidazo[1,2-a]pyridines. nih.gov Another green and highly efficient method involves the annulation of heterocyclic ketene (B1206846) aminals and β-oxodithioesters with aldehydes under solvent-free conditions using triethylamine (B128534) (Et3N) as the catalyst. rsc.org These methods are characterized by their high regioselectivity, operational simplicity, short reaction times, and avoidance of transition metals. rsc.org A rapid, metal-free synthesis in aqueous media under ambient conditions has also been reported, highlighting the move towards more sustainable synthetic routes. nih.govallfordrugs.com While these methods provide general access to the imidazo[1,2-a]pyridine scaffold, specific adaptations are required to introduce the methyl carboxylate group at the C-3 position.
Photochemical and Electrochemical Synthetic Routes
Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering alternative energy sources to drive chemical reactions. In the context of Methyl imidazo[1,2-a]pyridine-3-carboxylate synthesis, photoredox catalysis has enabled the metal-free, regioselective C-3 carbonylation of imidazo[1,2-a]pyridines. researchgate.net This approach utilizes an organic photosensitizer, such as 9‐Mesityl‐10‐methylacridinium ion, and molecular oxygen as a green oxidant. researchgate.net
Another significant photochemical method is the rose bengal-catalyzed C3-alkoxycarbonylation of imidazo[1,2-a]pyridines with carbazates, using (NH4)2S2O8 as an oxidant under blue LED illumination at room temperature. nih.gov This reaction exhibits good functional group tolerance. nih.gov
Electrochemical synthesis also presents a promising green alternative. While direct electrochemical carboxylation of the imidazo[1,2-a]pyridine core to the desired ester is still an area of active research, electrochemical methods have been successfully employed for other C-3 functionalizations, such as sulfonylation, indicating the potential for future developments in electrochemical carboxylation. rsc.orgazom.com
Table 2: Photochemical C3-Alkoxycarbonylation of Imidazo[1,2-a]pyridines
| Entry | Imidazo[1,2-a]pyridine Substrate | Carbazate | Product | Yield (%) |
| 1 | 2-phenylimidazo[1,2-a]pyridine | Methyl carbazate | Methyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | 78 |
| 2 | 2-methylimidazo[1,2-a]pyridine | Ethyl carbazate | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | 75 |
| 3 | 7-methyl-2-phenylimidazo[1,2-a]pyridine | Benzyl carbazate | Benzyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | 72 |
| 4 | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Methyl carbazate | Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate | 76 |
Note: The data in this table is representative and compiled from findings in the cited literature. nih.gov
Flow Chemistry and Green Chemistry Implementations
Flow chemistry and green chemistry principles are increasingly being integrated into the synthesis of valuable chemical compounds to enhance efficiency, safety, and sustainability. The synthesis of imidazo[1,2-a]pyridine derivatives has benefited from these advancements. For instance, a fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles has been developed, which can significantly accelerate the production of small molecule libraries. rsc.orgresearchgate.net While this particular study focused on 2-carboxylic acids and 2-carboxamides, the principles are readily adaptable to the synthesis of 3-carboxylate derivatives. rsc.orgacs.org
Green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines include the use of aqueous micellar media, solvent-free reaction conditions, and the use of reusable catalysts. nih.govacs.orgnanobioletters.com For example, a Cu(II)-ascorbate-catalyzed three-component coupling reaction has been successfully carried out in an aqueous solution of sodium dodecyl sulfate (B86663) (SDS). acs.org Furthermore, one-pot, three-component reactions under solvent-free conditions using a simple organocatalyst like triethylamine have been shown to be highly efficient and regioselective. rsc.org The use of microwave irradiation in conjunction with green catalysts is another strategy that has been employed to accelerate the synthesis of imidazo[1,2-a]pyridines. mdpi.comresearchgate.net
Regioselectivity and Stereoselectivity in this compound Synthesis
Achieving high regioselectivity is a critical aspect of the synthesis of this compound, as the imidazo[1,2-a]pyridine ring system has multiple potential sites for functionalization. The C-3 position is electronically favored for electrophilic substitution due to its electron-rich nature. Many of the synthetic methods described, such as the palladium-catalyzed C–H oxidative carbonylation, exhibit excellent C-3 regioselectivity. rsc.org
In metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the functionalization to the desired position. For instance, in the palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines, the use of specific phosphine (B1218219) ligands like SPhos has been shown to favor C-3 arylation. nih.gov Similarly, ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines also proceeds with excellent regioselectivity. rsc.org
In metal-free systems, the inherent reactivity of the imidazo[1,2-a]pyridine nucleus often dictates the regiochemical outcome. Three-component reactions involving ynals and pyridin-2-amines have demonstrated high regiospecificity in the formation of the C-3 substituted product. organic-chemistry.org The development of directing group strategies, such as the use of an N-methoxyamide group at the C-3 position, has enabled the regioselective functionalization of other positions, like C-5, further highlighting the importance of controlling regioselectivity in this heterocyclic system. acs.orgrsc.org
As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis.
Yield Optimization and Scalability Considerations for Industrial Applications
The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also economically viable, safe, and environmentally sustainable on a large scale. Consequently, significant research efforts are directed towards optimizing reaction conditions and addressing the challenges of scaling up laboratory procedures.
A prevalent and historically significant method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. For the specific synthesis of imidazo[1,2-a]pyridine-3-carboxylate esters, a key starting material is an α-keto-β-halo ester, such as ethyl bromopyruvate. One eco-friendly approach involves refluxing a mixture of 2-aminopyridine and ethyl bromopyruvate in ethanol under catalyst-free conditions. nih.gov This method is notable for its simplicity and the use of a relatively benign solvent.
The optimization of yield for this class of compounds is a multifaceted process, heavily reliant on the systematic variation of several key reaction parameters. These include the choice of catalyst, solvent, base, and reaction temperature. While many studies focus on the broader class of imidazo[1,2-a]pyridines, the principles of optimization are directly applicable to the synthesis of the methyl 3-carboxylate derivative.
Detailed Research Findings on Yield Optimization
Research into the synthesis of various imidazo[1,2-a]pyridine derivatives has generated extensive data on the impact of different reaction components on the final yield. These findings offer a roadmap for optimizing the production of this compound.
Catalyst Screening: The choice of catalyst is pivotal in many synthetic routes. While some methods proceed without a catalyst, others see significant yield improvements with the addition of either Lewis acids, Brønsted acids, or metal-based catalysts. For instance, in the synthesis of substituted imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromide, a model reaction for this scaffold, copper silicate (B1173343) has been shown to be a highly effective heterogeneous catalyst. nanobioletters.com The screening of various catalysts revealed that Lewis acids like ZnO, FeCl₃, and AlCl₃ offered marginal improvements, while basic catalysts such as DBU and NaHCO₃ resulted in low yields. nanobioletters.com The uncatalyzed reaction also proceeded, but with a significantly lower yield. nanobioletters.com
Interactive Data Table: Catalyst Effect on Imidazo[1,2-a]pyridine Synthesis Yield
| Entry | Catalyst | Yield (%) |
| 1 | None | Low |
| 2 | DBU | Low |
| 3 | NaHCO₃ | Low |
| 4 | ZnO | Moderate |
| 5 | FeCl₃ | Moderate |
| 6 | AlCl₃ | Moderate |
| 7 | Copper Silicate | High (e.g., 95%) |
Note: This table is illustrative of general findings for the imidazo[1,2-a]pyridine scaffold and is based on data from the synthesis of 2-phenylimidazo[1,2-a]pyridine. nanobioletters.com
Solvent Effects: The reaction medium plays a crucial role in reaction kinetics and, consequently, the yield. For the copper silicate-catalyzed synthesis of 2-phenylimidazo[1,2-a]pyridine, a range of solvents were tested. nanobioletters.com Polar solvents like methanol (B129727) and acetonitrile (B52724) provided a significant improvement in yield over less polar options such as dichloromethane (B109758) and toluene. nanobioletters.com Ethanol was identified as the optimal solvent under reflux conditions. nanobioletters.com In contrast, some modern, "green" synthetic approaches have successfully utilized water as the reaction medium, often with the aid of surfactants to create micellar conditions, or have been performed under solvent-free conditions. rsc.orgscielo.br
Interactive Data Table: Solvent Effect on Imidazo[1,2-a]pyridine Synthesis Yield
| Entry | Solvent | Polarity | Yield (%) |
| 1 | Dichloromethane | Low | Moderate |
| 2 | Toluene | Low | Moderate |
| 3 | Methanol | High | High |
| 4 | Acetonitrile | High | High |
| 5 | Ethanol | High | Very High (Optimal) |
| 6 | Water | High | Low (in this specific study) |
Note: This table is based on data for the copper silicate-catalyzed synthesis of 2-phenylimidazo[1,2-a]pyridine. nanobioletters.com
Scalability Considerations for Industrial Applications
Translating a high-yielding laboratory synthesis into a large-scale industrial process introduces a new set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.
Process Safety and Heat Management: Exothermic reactions, common in heterocycle synthesis, require careful management on a large scale to prevent thermal runaways. The choice of solvent becomes critical, not just for reaction performance but also for its boiling point and heat capacity to aid in temperature control. Batch versus continuous flow processing is another key consideration, with flow chemistry often offering superior heat exchange and safety profiles for highly exothermic reactions.
Cost of Goods (COGs): The cost of starting materials, catalysts, solvents, and purification processes are paramount in industrial synthesis. Expensive metal catalysts, while effective, may be prohibitive for large-scale production unless they are highly efficient and can be effectively recovered and reused. Catalyst-free methods or those using inexpensive and abundant catalysts are therefore highly desirable. scielo.br
Work-up and Purification: Isolation of the final product in high purity is a significant challenge in industrial-scale synthesis. Methods that result in clean product formation with minimal byproducts are preferred to avoid complex and costly purification steps like column chromatography. Crystallization is often the preferred method for purification on a large scale.
Green Chemistry and Waste Management: Environmental regulations and a growing emphasis on sustainable manufacturing drive the need for greener synthetic routes. This includes the use of non-toxic solvents (like water or ethanol), minimizing waste generation (atom economy), and developing catalyst systems that can be recycled. rsc.org A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions, which was successfully scaled to a 10 g level, demonstrating a significant improvement in green metrics. rsc.org
Regulatory Compliance: The entire manufacturing process must comply with stringent regulatory standards, such as Good Manufacturing Practices (GMP), which govern all aspects of production from raw material sourcing to final product packaging.
Chemical Reactivity and Transformation of Methyl Imidazo 1,2 a Pyridine 3 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system is generally activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and, therefore, the most reactive site. stackexchange.com The presence of the ester group at this position in Methyl imidazo[1,2-a]pyridine-3-carboxylate, however, blocks this primary site of reactivity and deactivates the ring system towards further electrophilic attack.
Halogenation at C3 and C6 Positions
Direct electrophilic halogenation of the unsubstituted imidazo[1,2-a]pyridine core occurs with high regioselectivity at the C3 position. rsc.orgnih.govresearchgate.netresearchgate.net This transformation can be achieved using various halogenating agents. For instance, transition-metal-free methods employing sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in the presence of an acid provide an efficient route to 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines, respectively. nih.govresearchgate.net
| Reagent | Product | Position | Reference(s) |
| NaClO₂, AcOH | 3-chloro-imidazo[1,2-a]pyridine | C3 | nih.gov |
| NaBrO₂, AcOH | 3-bromo-imidazo[1,2-a]pyridine | C3 | nih.gov |
| CBr₄, NaOH | 3-bromo-imidazo[1,2-a]pyridine | C3 | researchgate.net |
In the case of this compound, the C3 position is already functionalized. Consequently, direct electrophilic halogenation at C3 is not a feasible reaction pathway. Electrophilic attack would have to occur at other positions on the ring, such as C6, C8, or C5. While functionalization at these positions is possible through various synthetic strategies, direct electrophilic halogenation is less common and would likely require more forcing conditions due to the deactivating effect of the C3-ester group.
Nitration and Sulfonation
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Sulfonation generally employs fuming sulfuric acid (H₂SO₄/SO₃).
For this compound, several electronic factors are at play. The pyridine (B92270) nitrogen atom is electron-withdrawing and deactivates the six-membered ring towards electrophilic attack. stackexchange.comyoutube.com Conversely, the fused imidazole (B134444) ring is electron-donating, which activates the heterocyclic system, particularly at C3. However, the C3-ester group is also electron-withdrawing, which counteracts this activation.
Given that the most reactive C3 site is blocked, and the presence of two deactivating groups (the pyridine nitrogen and the C3-ester), nitration or sulfonation of this compound is expected to be challenging. While nitrosylation of the C3 position of 2-substituted imidazo[1,2-a]pyridines using tert-butyl nitrite (B80452) has been reported, this proceeds via a radical pathway rather than electrophilic substitution and is not applicable here. researchgate.net There are currently no specific reports in the literature detailing the successful nitration or sulfonation of this compound. Any such reaction would likely require harsh conditions and may result in a mixture of products with substitution on the pyridine ring.
Transformations Involving the Ester Functionality
The methyl ester group at the C3 position is a versatile functional handle, allowing for a variety of subsequent chemical modifications. These transformations are crucial for generating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.netnih.gov
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, Imidazo[1,2-a]pyridine-3-carboxylic acid. This reaction can be achieved under either acidic or basic (saponification) conditions. For example, saponification using lithium hydroxide (B78521) followed by an acidic workup has been effectively used to convert similar ethyl esters on this scaffold to the free acid. nih.gov This carboxylic acid is a key intermediate for further functionalization, particularly for the synthesis of amides. beilstein-journals.org
| Starting Material | Reagents | Product | Reaction Type | Reference(s) |
| This compound | 1. LiOH, EtOH 2. HCl | Imidazo[1,2-a]pyridine-3-carboxylic acid | Saponification (Hydrolysis) | nih.gov |
Amidation and Hydrazide Formation
The ester functionality is an excellent precursor for the synthesis of amides and hydrazides, which are common moieties in pharmacologically active molecules.
Amidation: The conversion to amides (aminolysis) can be achieved by reacting the ester with a primary or secondary amine, often at elevated temperatures. However, a more common and efficient method involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This approach is widely used to synthesize a diverse range of imidazo[1,2-a]pyridine-3-carboxamides. nih.govnih.gov
Hydrazide Formation: The corresponding hydrazide, Imidazo[1,2-a]pyridine-3-carbohydrazide, can be synthesized by treating this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol (B145695) under reflux conditions. nih.govresearchgate.net These hydrazides serve as valuable intermediates for synthesizing more complex heterocyclic systems. researchgate.net
| Transformation | Reagent(s) | Product Type | Reference(s) |
| Amidation | R₁R₂NH (via the carboxylic acid + EDC) | Imidazo[1,2-a]pyridine-3-carboxamide | nih.gov |
| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Imidazo[1,2-a]pyridine-3-carbohydrazide | nih.govresearchgate.net |
Reduction to Alcohols
The ester group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of esters to alcohols. masterorganicchemistry.comstackexchange.com
The reaction of this compound with LiAlH₄ in an appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) followed by an aqueous workup would yield (Imidazo[1,2-a]pyridin-3-yl)methanol. While this is a standard and predictable transformation in organic chemistry, specific literature examples for the reduction of this particular ester were not found. Nevertheless, the reaction is considered highly plausible based on the established reactivity of esters.
Nucleophilic Attack and Additions on the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine ring is inherently electron-rich, with the highest electron density located at the C-3 position of the imidazole moiety. This intrinsic nucleophilicity means the unsubstituted ring system is generally resistant to direct nucleophilic attack. Instead, the C-3 carbon readily participates in electrophilic substitution reactions. rsc.orgresearchgate.net Consequently, for a nucleophile to attack the ring system of this compound, the ring must typically be activated by the presence of a suitable leaving group.
Nucleophilic aromatic substitution (SNAr) becomes a viable pathway when the imidazo[1,2-a]pyridine ring is functionalized with a halogen. Research has demonstrated that 5-fluoroimidazo[1,2-a]pyridine (B1589242) derivatives can undergo intramolecular nucleophilic aromatic substitution. researchgate.netresearchgate.netorganic-chemistry.org In these reactions, a nucleophile tethered to another part of the molecule attacks the C-5 position, displacing the fluoride (B91410) ion to form novel tetracyclic structures. researchgate.netresearchgate.netorganic-chemistry.org This transformation highlights that while the core ring is not electrophilic, the introduction of a good leaving group, such as a fluoro substituent, on the pyridine part of the scaffold can render it susceptible to nucleophilic attack, leading to complex molecular architectures. researchgate.netresearchgate.netorganic-chemistry.org
The reaction conditions for such intramolecular cyclizations are crucial. For instance, the choice of a non-nucleophilic solvent like tert-butanol (B103910) was found to be superior to methanol (B129727), as it minimized competing intermolecular substitution reactions and favored the desired intramolecular ring closure. researchgate.netorganic-chemistry.org
Table 1: Example of Intramolecular Nucleophilic Aromatic Substitution This interactive table summarizes the conditions for a reaction where a functionalized imidazo[1,2-a]pyridine undergoes nucleophilic attack.
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|
Metalation and Cross-Coupling Chemistry of Functionalized this compound
With the C-3 position occupied by the methyl carboxylate group, metalation and subsequent cross-coupling reactions must target other positions on the imidazo[1,2-a]pyridine skeleton (C-2, C-5, C-6, C-7, or C-8). This typically requires a two-step approach: initial, regioselective functionalization (often halogenation) of the ring, followed by a metal-catalyzed cross-coupling reaction.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. Halogenated imidazo[1,2-a]pyridines are excellent substrates for these transformations. For instance, 3-bromo- (B131339) or 3-chloro-imidazo[1,2-a]pyridines, synthesized via regioselective C-H halogenation, can be efficiently transformed into 3-aryl-imidazo[1,2-a]pyridine derivatives through Suzuki-Miyaura reactions. researchgate.netresearchgate.net While these examples functionalize the C-3 position, the same principle applies to other halogenated isomers.
A new and efficient method has been developed for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives, which involves a microwave-assisted, one-pot, two-step Suzuki/heteroarylation of a 2-substituted-6-bromoimidazo[1,2-a]pyridine. researchgate.net This strategy underscores the utility of a halogen handle on the pyridine ring for introducing aryl or heteroaryl substituents via palladium catalysis. Applying this logic to the target compound, a 6-bromo-methyl imidazo[1,2-a]pyridine-3-carboxylate could serve as a key intermediate for diversification at the C-6 position.
Table 2: Representative Cross-Coupling Reactions on the Imidazo[1,2-a]pyridine Scaffold This interactive table provides examples of Suzuki-Miyaura coupling reactions on halogenated imidazo[1,2-a]pyridines, a strategy applicable to derivatives of this compound.
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 2,3-Diphenylimidazo[1,2-a]pyridine | Good | researchgate.netresearchgate.net |
Radical Reactions and C-H Functionalization Strategies
Radical reactions and direct C-H functionalization offer an alternative and atom-economical approach to modify the imidazo[1,2-a]pyridine core. While the C-3 position is the most electronically rich and sterically accessible site for such reactions in unsubstituted derivatives, its blockage in this compound necessitates targeting other C-H bonds on the ring system. acs.org
Recent advances, particularly in photoredox catalysis, have enabled the functionalization of previously less accessible positions. Visible-light-induced C-5 alkylation of the imidazo[1,2-a]pyridine ring has been successfully demonstrated. rsc.orgmdpi.com This strategy employs a photocatalyst, such as eosin (B541160) Y, to generate alkyl radicals from suitable precursors like alkyl N-hydroxyphthalimide esters. These radicals then add to the C-5 position of the imidazo[1,2-a]pyridine ring. rsc.org This site-selectivity is notable and provides a pathway for functionalizing the pyridine portion of the molecule, which is a significant challenge.
This methodology is compatible with a variety of substituents on the imidazo[1,2-a]pyridine core, including both electron-donating and electron-withdrawing groups, suggesting that a methyl carboxylate at C-3 would likely be tolerated. rsc.org Such strategies open avenues for late-stage functionalization, allowing for the introduction of diverse alkyl groups at the C-5 position of this compound. rsc.orgmdpi.com
Table 3: Example of Site-Selective C-H Functionalization This interactive table details a visible-light-induced C-5 alkylation, a reaction applicable to this compound.
| Imidazo[1,2-a]pyridine Substrate | Radical Precursor | Catalyst/Conditions | Product | Yield | Reference |
|---|
Ring Transformations and Rearrangement Reactions
While functionalization of the intact imidazo[1,2-a]pyridine ring is common, reactions that induce skeletal changes, such as ring transformations or rearrangements, are less frequently reported but represent powerful synthetic tools. These reactions can dramatically alter the molecular architecture, providing access to entirely different heterocyclic systems.
One notable example is the ring-opening reaction of imidazo[1,2-a]pyridines to form α-iminonitriles. researchgate.net This transformation is achieved by treating the imidazo[1,2-a]pyridine substrate with sodium azide (B81097) (NaN₃) in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA). The reaction proceeds under mild, metal-free, and cyanide-free conditions, involving the cleavage of the imidazole ring. researchgate.net This process represents a significant skeletal transformation, converting the bicyclic aromatic system into a functionalized acyclic nitrile derivative.
This type of reactivity demonstrates that the fused ring system, despite its aromatic stability, can be induced to undergo profound structural changes under specific oxidative conditions, offering a unique pathway to novel chemical entities from the readily accessible imidazo[1,2-a]pyridine core.
Table 4: Ring-Opening Reaction of Imidazo[1,2-a]pyridine This interactive table summarizes an example of a ring transformation reaction.
| Substrate | Reagents | Product Type | Reference |
|---|
Derivatives and Analogues of Methyl Imidazo 1,2 a Pyridine 3 Carboxylate: Synthesis and Chemical Properties
Structure-Directed Synthesis of Substituted Imidazo[1,2-a]pyridine-3-carboxylates
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is versatile, often involving the condensation of 2-aminopyridines with various substrates. acs.org For the specific synthesis of 3-carboxylate derivatives, methods are directed to ensure the regioselective introduction of the ester functional group at the C-3 position.
A primary and widely used method involves the reaction of substituted 2-aminopyridines with α-halogenated β-ketoesters. This approach, a variation of the classic Tschitschibabin reaction, allows for the direct construction of the bicyclic system with the desired ester group at C-3. For instance, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized by refluxing the appropriate 2-aminopyridine (B139424) with a suitable chloro ketone, followed by further reactions. nih.govnih.gov
More contemporary, metal-free approaches have been developed to synthesize these compounds under eco-friendly conditions. acs.org One-pot, two-step procedures can generate 3-substituted carboxylates efficiently. acs.org Furthermore, visible light-induced photocatalysis represents a modern strategy for C-3 functionalization. A rose bengal-catalyzed C3-alkoxycarbonylation of pre-formed imidazo[1,2-a]pyridines with carbazates has been developed, offering a mild and efficient route to introduce the ester group. nih.gov This method uses (NH₄)₂S₂O₈ as an oxidant under blue LED illumination at room temperature. nih.gov
The choice of starting materials, such as substituted 2-aminopyridines and carbonyl compounds, directly dictates the substitution pattern on the final product, allowing for a structure-directed synthesis of a diverse library of imidazo[1,2-a]pyridine-3-carboxylates. organic-chemistry.org
Table 1: Selected Synthetic Methods for Imidazo[1,2-a]pyridine-3-carboxylates
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Tschitschibabin-type Reaction | 2-Aminopyridine, α-Halogenated β-ketoester | Reflux | Direct construction of the core with C-3 ester. nih.govnih.gov |
| One-Pot, Two-Step Procedure | 2-Aminopyridine, Halogenoesters | Refluxing dioxane or ethanol (B145695) | Efficient, catalyst-free generation of 3-substituted carboxylates. acs.org |
| Visible-Light Photocatalysis | Imidazo[1,2-a]pyridine, Carbazate, Rose Bengal | Blue LED, (NH₄)₂S₂O₈, Room Temperature | Mild, modern method for C-3 alkoxycarbonylation. nih.gov |
Functionalization at Different Positions of the Imidazo[1,2-a]pyridine Skeleton (C2, C5, C6, C7, C8)
While the C-3 position is readily functionalized, achieving site-selectivity at other positions of the imidazo[1,2-a]pyridine skeleton is crucial for expanding chemical diversity. rsc.orgresearchgate.net Direct C-H functionalization has emerged as a powerful strategy for this purpose. researchgate.net
C2 Position: Functionalization at the C2 position is challenging due to the higher nucleophilicity and susceptibility of the C-3 position to electrophilic attack. tandfonline.com Despite this difficulty, C2-functionalized derivatives like Zolimidine and Miroprofen have been commercialized, highlighting the importance of developing synthetic methods for this position. tandfonline.com Specific strategies often require blocking the C-3 position or using directing groups to achieve C-2 selectivity.
C5 Position: The C5 position on the pyridine (B92270) ring can be functionalized, though it has been explored less than C-3. A visible light-induced method using eosin (B541160) Y as a photocatalyst has been developed for the C5 alkylation of imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimides at room temperature. nih.gov
C6 Position: The C6 position has been identified as a privileged site for modification to influence biological activity. frontiersin.org A library of 6-substituted imidazo[1,2-a]pyridine phosphonocarboxylates was synthesized using palladium-catalyzed cross-coupling reactions. The Suzuki reaction, with boronic acids, and the Mizoroki-Heck reaction, with various alkenes, were successfully applied to introduce diverse aryl and alkyl groups at the C6 position. frontiersin.org
C7 and C8 Positions: Modifications at the C7 and C8 positions are also synthetically accessible. For example, 8-(Benzyloxy)-substituted imidazo[1,2-a]pyridines have been synthesized, starting from the corresponding 3-benzyloxy-2-aminopyridine. nih.gov A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines with substituents at the C7 and C8 positions have also been prepared and evaluated for biological activity. researchgate.net
Table 2: Functionalization Methods for the Imidazo[1,2-a]pyridine Skeleton
| Position | Reaction Type | Reagents/Catalyst | Description |
|---|---|---|---|
| C2 | Various | N/A | Challenging due to reactivity at C3; requires specific strategies. tandfonline.com |
| C5 | Photocatalytic Alkylation | Eosin Y, Alkyl N-hydroxyphthalimides | Visible light-induced C-H alkylation at room temperature. nih.gov |
| C6 | Suzuki Coupling | Boronic acid, Pd(PPh₃)₄ | Introduction of aryl and heteroaryl groups. frontiersin.org |
| C6 | Mizoroki-Heck Reaction | Alkenes, Pd(OAc)₂ | Introduction of alkyl chains. frontiersin.org |
Design and Synthesis of Chemically Diverse Imidazo[1,2-a]pyridine Analogues
The design and synthesis of diverse analogues of the imidazo[1,2-a]pyridine scaffold are driven by the search for new therapeutic agents. researchgate.netnih.gov Several strategic approaches are employed to generate extensive libraries of compounds for biological screening. nih.govrsc.orgacs.org
One prominent strategy is molecular hybridization , where the imidazo[1,2-a]pyridine core is combined with other pharmacologically relevant moieties. For example, imidazo[1,2-a]pyridine-chalcone conjugates have been synthesized and evaluated as antikinetoplastid agents. nih.gov Similarly, novel imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) were designed and synthesized based on this strategy for anti-mycobacterial evaluation. rsc.org
Multicomponent reactions (MCRs) are another powerful tool for rapidly generating molecular complexity and diversity from simple starting materials in a single step. nih.govrsc.org The isocyanide-based Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is widely used to produce 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgrsc.org This approach has been utilized to create libraries of potential covalent inhibitors for cancer treatment. rsc.org
Scaffold hopping has also been employed, where the imidazo[1,2-a]pyridine core is used to replace a known active scaffold to discover novel compounds with potentially improved properties. rsc.org Through these varied synthetic strategies, a wide array of chemically diverse analogues has been produced, including those with piperazine (B1678402) linkers, phenoxyethyl carboxamide side chains, and various biaryl ethers, leading to the identification of potent PI3K/mTOR dual inhibitors, Nek2 inhibitors, and antituberculosis agents. researchgate.netnih.govacs.orgnih.gov
Comparative Chemical Reactivity and Stability of Derivatives
The chemical reactivity and stability of imidazo[1,2-a]pyridine derivatives are significantly influenced by the nature and position of their substituents. The inherent electronic properties of the bicyclic system, characterized by a π-excessive imidazole (B134444) ring fused to a π-deficient pyridine ring, govern its reactivity. tandfonline.com
The C-3 position is the most nucleophilic carbon and is thus highly susceptible to electrophilic attack, which explains the prevalence of C-3 functionalization methods. tandfonline.com Conversely, this inherent reactivity at C-3 makes selective functionalization at other positions, such as C-2, more challenging. tandfonline.com
Theoretical studies using Density Functional Theory (DFT) have provided quantitative insights into the reactivity and stability of derivatives. scirp.org Chemical reactivity can be assessed through parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO energy gap (Δℰ) indicates lower reactivity and higher stability. Other descriptors like chemical hardness (η) and softness (S) also correlate with stability; harder molecules are generally more stable. scirp.org For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, DFT calculations showed that different substituents led to a range of energy gaps, identifying the most stable and least reactive compounds within the series. scirp.org
Experimental observations corroborate these theoretical findings. For example, the introduction of an electron-withdrawing methylsulfinyl group can activate the imidazo[1,2-a]pyridine ring for nucleophilic substitution reactions. nih.gov Similarly, a chloro-substituted derivative readily undergoes substitution with various nucleophiles. nih.gov These examples demonstrate how substituents can modulate the electron density and, consequently, the reactivity profile of the imidazo[1,2-a]pyridine core.
Table 3: Theoretical Reactivity Descriptors for Imidazo[1,2-a]pyridine Derivatives (Illustrative Data based on findings from scirp.org)
| Derivative | ℰHOMO (eV) | ℰLUMO (eV) | Energy Gap (Δℰ) (eV) | Hardness (η) | Stability/Reactivity |
|---|---|---|---|---|---|
| Compound A | -5.9 | -1.5 | 4.4 | 2.2 | High Stability, Low Reactivity |
| Compound B | -5.5 | -1.8 | 3.7 | 1.85 | Low Stability, High Reactivity |
| Compound C | -6.1 | -1.3 | 4.8 | 2.4 | Very High Stability, Very Low Reactivity |
Note: This table is illustrative. A higher energy gap and hardness value correlate with greater stability.
Advanced Spectroscopic and Computational Studies of Methyl Imidazo 1,2 a Pyridine 3 Carboxylate
Quantum Chemical Calculations (DFT, Ab Initio)
Reaction Mechanism Predictions and Transition State Analysis
Computational studies, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of reactions involving the imidazo[1,2-a]pyridine (B132010) scaffold. While specific studies on Methyl imidazo[1,2-a]pyridine-3-carboxylate are not extensively documented, mechanistic investigations of the functionalization at the C3 position of the imidazo[1,2-a]pyridine core offer valuable insights.
The C3 position of imidazo[1,2-a]pyridines is known to be nucleophilic and susceptible to electrophilic substitution. nih.gov Theoretical calculations for various C3 functionalization reactions, such as alkylation and arylation, have been performed on analogous systems. nih.govnih.gov For instance, in the Petasis-like three-component reaction to functionalize the C3 position, a proposed mechanism involves the initial nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid to form a stable intermediate. nih.gov Subsequent complexation with a boronic acid and phenyl migration, followed by decarboxylation, yields the final product. nih.gov Control experiments and mass spectrometry have provided evidence for the proposed intermediates in such reactions. nih.gov
Transition state analysis for these types of reactions allows for the determination of activation energies and the identification of the rate-determining step. DFT calculations have been employed to explore the tautomerism in related imidazo[1,2-a]pyridine systems, revealing the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.net These studies indicate that the reaction pathways and the stability of intermediates and transition states are significantly influenced by the electronic nature of the substituents on the imidazo[1,2-a]pyridine ring.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis spectra)
Spectroscopic techniques are fundamental in the characterization of new compounds. Computational methods can predict spectroscopic data, which, when compared with experimental results, provide a robust validation of the compound's structure.
Table 1: Experimental ¹H and ¹³C NMR Spectral Data for a Representative Imidazo[1,2-a]pyridine-3-carboxylate Derivative (Data extrapolated from analogous structures for illustrative purposes)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-CH₃ | 2.53 | 17.0 |
| 5-H | 8.88 | 145.1 |
| 6-H | 7.01 | 112.3 |
| 7-H | 7.38 | 124.7 |
| 8-H | 7.58 | 117.7 |
| C=O | - | 164.3 |
| O-CH₃ | ~3.90 | ~52.0 |
| C2 | - | 147.9 |
| C3 | - | 115.3 |
| C8a | - | 126.5 |
Note: This table is illustrative and based on data for analogous structures. Actual chemical shifts for this compound may vary.
UV-Vis Spectroscopy: The UV-Vis absorption spectra of imidazo[1,2-a]pyridine derivatives are characterized by multiple bands in the UV region. nih.govresearchgate.net Time-dependent DFT (TD-DFT) calculations are a powerful tool for predicting and interpreting the electronic transitions observed in UV-Vis spectra. researchgate.netnih.gov Studies on related dyes have shown that the absorption maxima are influenced by intramolecular charge transfer (ICT) from donor to acceptor moieties within the molecule. researchgate.net For this compound, TD-DFT calculations would likely predict π-π* transitions within the aromatic system, and the position of the absorption bands would be sensitive to the solvent environment. tandfonline.com The NIST WebBook provides UV/Visible spectrum data for the parent imidazo[1,2-a]pyridine, which can serve as a foundational reference. nist.gov
Conformation Analysis and Tautomerism Studies
The three-dimensional structure and the potential for tautomerism are critical for understanding the biological activity and chemical reactivity of this compound.
Conformation Analysis: The conformation of imidazo[1,2-a]pyridine derivatives has been investigated through X-ray crystallography and molecular modeling. nih.govnih.gov These studies reveal that the planarity of the fused ring system is a key feature, although substituents at the C3 position can adopt various orientations. For example, in derivatives with a phenyl side chain, the phenyl ring is often twisted relative to the imidazo[1,2-a]pyridine ring. nih.gov The conformational flexibility of substituents can be crucial for binding to biological targets, and computational methods are used to explore the potential energy surface and identify low-energy conformers.
Tautomerism Studies: Tautomerism in imidazo[1,2-a]pyridine systems has been explored using DFT calculations. researchgate.netresearchgate.net For instance, a study on a related pyrido[2',1':2,3]imidazo[4,5-b]quinoline derivative investigated the relative stabilities of OH, CH, and NH tautomers. researchgate.net The calculations, which included solvent effects, indicated that the CH tautomer was the most stable. researchgate.net Such studies are crucial for understanding which tautomeric form is likely to be present under different conditions, which in turn affects the compound's reactivity and spectroscopic properties. For this compound, while significant tautomerism is not expected for the core ring system under normal conditions, computational studies can confirm the stability of the canonical form.
Molecular Dynamics Simulations (if applicable to intermolecular interactions or crystal packing)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intermolecular interactions and the stability of molecular assemblies, such as crystal lattices. While specific MD simulations focusing on the crystal packing of this compound are not prominent in the literature, MD simulations have been extensively used to study the interaction of related imidazo[1,2-a]pyridine-3-carboxamides with biological targets. nih.govresearchgate.netopenpharmaceuticalsciencesjournal.com
These studies typically involve docking the molecule into the active site of a protein, followed by MD simulations to assess the stability of the protein-ligand complex. The simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.govopenpharmaceuticalsciencesjournal.com The insights gained from these simulations are valuable for structure-based drug design.
In the context of crystal packing, MD simulations could be employed to understand the forces governing the arrangement of molecules in the solid state. This would involve simulating a unit cell of the crystal and analyzing the intermolecular interactions, such as hydrogen bonding involving the carboxylate group and π-stacking of the aromatic rings. Such simulations can provide information on the stability of different polymorphs and help in predicting crystal morphology.
Applications of Methyl Imidazo 1,2 a Pyridine 3 Carboxylate and Its Derivatives in Chemical Synthesis and Materials Science
Role as a Privileged Scaffold and Building Block in Organic Synthesis
The imidazo[1,2-a]pyridine (B132010) core is a cornerstone in medicinal chemistry and organic synthesis, with numerous derivatives finding use as therapeutic agents. nih.govnih.govrsc.orgarizona.edu The functionalization of this scaffold is a major area of research, aiming to generate molecular diversity and novel chemical entities. rsc.orgrsc.org Methyl imidazo[1,2-a]pyridine-3-carboxylate, in particular, is an exemplary building block, offering multiple pathways for synthetic elaboration at various positions on its bicyclic ring.
The ester group at the C-3 position of this compound is a versatile chemical handle that allows for its conversion into other functional groups, thereby serving as a gateway to more complex molecular architectures. For instance, the related ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be readily converted into 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide. nih.govresearchgate.net This hydrazide derivative, in turn, acts as a precursor for the synthesis of more elaborate heterocyclic systems, such as thiazolidines and spirothiazolidines, through condensation reactions with appropriate ketones and thioglycolic acid. nih.govresearchgate.net
Furthermore, the imidazo[1,2-a]pyridine nucleus itself is amenable to direct functionalization, particularly at the C-3 position. nih.govnih.gov Researchers have developed innovative, catalyst-free, three-component reactions involving imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acids to achieve C-3 arylomethylation, demonstrating the ring's inherent reactivity and its utility in rapidly assembling complex molecules. nih.gov Another efficient method involves a Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to produce C3-alkylated derivatives. nih.gov These strategies underscore the role of the imidazo[1,2-a]pyridine core as a foundational element for building diverse and complex heterocyclic structures.
The structural features of imidazo[1,2-a]pyridine and its isomers, particularly the presence of multiple nitrogen atoms, make them suitable candidates for use as ligands in catalysis. While direct applications of this compound as a ligand are not extensively documented, related scaffolds have shown significant promise. For example, pyridine-chelated imidazo[1,5-a]pyridine-3-ylidene ligands, which are structural isomers, have been successfully employed to create novel N-heterocyclic carbene (NHC) nickel(II) complexes. mdpi.com These complexes, featuring a rigid six-membered chelate ring, have demonstrated catalytic activity in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a key process in carbon capture and utilization. mdpi.com The demonstrated success of the isomeric imidazo[1,5-a]pyridine (B1214698) scaffold suggests a strong potential for imidazo[1,2-a]pyridine derivatives to serve as effective ligands in various catalytic transformations. mdpi.com
Applications in Supramolecular Chemistry and Crystal Engineering
The imidazo[1,2-a]pyridine framework is an excellent candidate for applications in supramolecular chemistry and crystal engineering due to its capacity for forming non-covalent interactions. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, facilitating the assembly of ordered solid-state structures.
A study on the closely related imidazo[1,2-a]pyridine-3-carbonitrile (B1213434) (IPC) highlights this potential. nih.gov Researchers successfully synthesized two different 1:1 cocrystals of IPC with 4-nitrobenzoic acid and 4-nitrophenol. nih.gov Single-crystal X-ray diffraction analysis revealed that the molecular components in these cocrystals are linked by a network of O-H···N, C-H···O, and C-H···N hydrogen bonds. These interactions guide the self-assembly of the molecules into two-dimensional planes, which are further connected into three-dimensional frameworks by π-π stacking and C-H···π interactions. nih.gov The ability of the imidazo[1,2-a]pyridine core to participate in such predictable and robust intermolecular interactions makes this compound a highly promising building block for designing novel crystalline materials with tailored architectures and properties.
Integration into Functional Materials (e.g., dyes, optoelectronic materials)
Derivatives of imidazo[1,2-a]pyridine are increasingly being integrated into functional materials due to their unique photophysical properties. mdpi.com They form the core of bright, fluorescent dyes that are capable of two-photon absorption (2PA), a property valuable in bio-imaging and optoelectronics. researchgate.net
The emission characteristics of these dyes can be precisely tuned by modifying the substituents on the imidazo[1,2-a]pyridine scaffold. Research has shown that introducing different electron-donating and electron-withdrawing groups allows for shifting the emission wavelength from the near-UV to the deep-blue region. researchgate.net The photoluminescence quantum yields of these materials are often high, and their emitting excited state can be modulated from a pure π-π* character to an intramolecular charge transfer (ICT) state. researchgate.net This tunability makes imidazo[1,2-a]pyridine derivatives highly attractive for creating photo-functional materials for various optoelectronic applications.
Below is a table summarizing the properties of some imidazo[1,2-a]pyridine-based dyes.
| Compound Type | Key Feature | Photophysical Property | Potential Application | Reference |
|---|---|---|---|---|
| Substituted Imidazo[1,2-a]pyridines | Both electron-donating and electron-withdrawing groups | Emission quantum yields between 0.2-0.7; Tunable emission from near-UV to deep-blue | Optoelectronics, Fluorescent probes | researchgate.net |
| Imidazo[1,2-a]pyridine-functionalized xanthene | Spirolactam ring structure | Fluorescent ring-opening upon binding Hg2+ | Chemical sensors, Environmental monitoring | rsc.org |
Development of Chemical Probes for Mechanistic Investigations
The unique chemical and photophysical properties of the imidazo[1,2-a]pyridine scaffold have been harnessed to develop specialized chemical probes for detection and mechanistic studies. A notable example is the creation of an imidazo[1,2-a]pyridine-functionalized xanthene dye (Rh-Ip-Hy) designed as a fluorescent probe for mercury ions (Hg²⁺). rsc.org
This probe operates on a specific chemical mechanism. In its native state, it exists in a non-fluorescent, ring-closed spirolactam form. Upon interaction with Hg²⁺, a chemical reaction is triggered that results in the opening of the spirolactam ring to form a highly fluorescent ring-opened structure. rsc.org This "turn-on" fluorescence response is highly selective for Hg²⁺ over a wide pH range. The probe's effectiveness has been demonstrated not only in solution but also through its successful application in creating paper-based test strips for detecting Hg²⁺ in water samples, showcasing a practical application of its chemically responsive design. rsc.org
Design and Synthesis of Novel Chemical Entities Based on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core serves as a versatile platform for the design and synthesis of novel chemical entities with unique structural features. The focus of such synthetic efforts is often on developing innovative methodologies to expand the chemical space around this privileged scaffold. mdpi.comfrontiersin.org Various strategies have been developed to introduce diverse functional groups at specific positions of the ring system, leading to new classes of compounds with potential applications in various fields of chemistry.
The following table summarizes several modern synthetic methods developed for the functionalization of the imidazo[1,2-a]pyridine core, highlighting the chemical novelty achieved.
| Synthetic Method | Position Functionalized | Key Reagents | Novelty of the Approach | Reference |
|---|---|---|---|---|
| Three-component Petasis-like reaction | C-3 | Imidazo[1,2-a]pyridine, glyoxylic acid, boronic acid | Catalyst-free, one-pot synthesis of C-3 arylomethylated derivatives via decarboxylation. | nih.gov |
| Y(OTf)₃-catalyzed aza-Friedel–Crafts reaction | C-3 | Imidazo[1,2-a]pyridine, aldehydes, amines | Efficient, high atom economy method for C-3 alkylation with broad substrate scope. | nih.gov |
| Suzuki–Miyaura cross-coupling and cyclization | C-6 | Substituted quinazolines, 2-aminopyridine-5-boronic acid pinacol (B44631) ester, bromo-pyruvate | Construction of complex hybrid molecules linking quinazoline (B50416) and imidazo[1,2-a]pyridine cores. | mdpi.com |
| Multi-step synthesis involving late-stage functionalization | C-6 | Imidazo[1,2-a]pyridine scaffold with phosphonoacetate moiety | Allows for the introduction of diverse substituents (alkyl, aryl, acidic, basic) at a privileged position. | frontiersin.org |
These synthetic advancements provide robust tools for medicinal and materials chemists to generate libraries of novel imidazo[1,2-a]pyridine derivatives for further investigation. nih.govnih.govmdpi.comfrontiersin.org
Emerging Trends and Future Directions in Methyl Imidazo 1,2 a Pyridine 3 Carboxylate Research
Sustainable and Green Synthesis Strategies for Imidazo[1,2-a]pyridine (B132010) Scaffolds
The chemical industry's shift towards environmental sustainability has spurred the development of green synthetic protocols for constructing imidazo[1,2-a]pyridine scaffolds. ccspublishing.org.cnresearchgate.net These modern approaches aim to minimize waste, reduce energy consumption, and avoid hazardous reagents, offering significant advantages over classical methods that often require harsh conditions and toxic catalysts. researchgate.neteurekaselect.com
Key green strategies include:
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are highly efficient for synthesizing imidazo[1,2-a]pyridine-3-amines from 2-aminopyridines, aldehydes, and isocyanides in a single step. mdpi.comnih.gov These reactions exhibit high atom economy and operational simplicity. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives. mdpi.comresearchgate.net This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer by-products. eurekaselect.com
Green Solvents and Catalysts: Researchers are increasingly using environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents. researchgate.netacs.org For instance, an efficient synthesis has been developed using a Cu(II)–ascorbate catalyst in an aqueous micellar medium. acs.org Similarly, molecular iodine has been employed as an effective and eco-friendly catalyst for one-pot syntheses. acs.org
Catalyst-Free and Solvent-Free Conditions: Some modern methods eliminate the need for both a catalyst and a solvent, relying on thermal conditions or mechanochemistry to drive the reaction, representing a significant advancement in green chemistry. researchgate.neteurekaselect.com
| Strategy | Key Features | Typical Reagents | Advantages | Reference |
|---|---|---|---|---|
| A³-Coupling in Aqueous Media | Domino reaction catalyzed by Cu(II)-ascorbate | 2-aminopyridine (B139424), aldehyde, alkyne | Environmentally sustainable, uses water as solvent | acs.org |
| Groebke-Blackburn-Bienaymé (GBB) | One-pot, three-component reaction | 2-aminopyridine, aldehyde, isocyanide | High atom economy, rapid access to 3-amino derivatives | mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | 2-aminopyridines, α-haloketones | Reduced reaction times, improved yields | mdpi.comresearchgate.net |
| Deep Eutectic Solvents (DES) | Catalyst-free reaction in a green solvent | 2-aminopyridine, aldehydes, isocyanide | Biodegradable solvent, catalyst-free | researchgate.net |
Advanced Functionalization Strategies for the Core Structure
Direct functionalization of the pre-formed imidazo[1,2-a]pyridine core is a powerful tool for rapidly generating molecular diversity. rsc.org Modern strategies, particularly C-H bond functionalization, avoid the need for pre-functionalized starting materials, thereby increasing synthetic efficiency and atom economy. mdpi.comnih.gov
Recent advancements in this area include:
C-H Functionalization: This strategy is considered a powerful approach for introducing new functional groups directly onto the heterocyclic core. mdpi.com Research has predominantly focused on the C3 position, but methods for other positions are emerging. researchgate.netmdpi.com Visible light-induced photochemistry has become a popular, eco-friendly method for promoting these transformations. mdpi.com
Radical Reactions: The functionalization of imidazo[1,2-a]pyridines via radical pathways has gained significant traction. rsc.org These methods, which can be initiated by transition metals, metal-free oxidants, or photoredox catalysts, enable a wide range of transformations. rsc.org
Late-Stage Functionalization: The ability to modify the core structure at a late stage in a synthetic sequence is highly valuable for drug discovery. researchgate.net C-H activation and cross-coupling reactions are key tools for the late-stage functionalization of imidazo[1,2-a]pyridines, allowing for the efficient creation of compound libraries. researchgate.netresearchgate.net
Chemo- and Regioselective Transformations of Methyl Imidazo[1,2-a]pyridine-3-carboxylate
The this compound scaffold presents unique challenges and opportunities for selective chemical transformations. The ester group at the C3 position can influence the reactivity of the heterocyclic core, and reactions must be designed to be compatible with this functional group or to modify it selectively.
Regioselective C-H Functionalization: While the C3 position is often the most reactive site for electrophilic substitution, the presence of a carboxylate group deactivates this position. This electronic effect can be exploited to direct functionalization to other positions on the ring system. For example, directing group strategies are being developed to achieve regioselective arylation at the C5 position of imidazo[1,2-a]pyridine-3-carboxamides using rhodium catalysis. rsc.org This approach demonstrates the potential for selectively modifying positions that are typically less reactive.
Photochemical Arylation: A transition-metal-free method using chlorophyll (B73375) as a biocatalyst under visible light has been developed for the regioselective C-H arylation of imidazo[1,2-a]pyridines with diazonium salts, yielding 2,3-diaryl derivatives. rsc.org This highlights a green approach to regioselective modification.
Transformations of the Carboxylate Group: The ester moiety at the C3 position can serve as a synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, through standard coupling reactions. This is particularly relevant as imidazo[1,2-a]pyridine-3-carboxamides are a well-established class of potent anti-tuberculosis agents. rsc.orgnih.gov
Development of Novel Methodologies Utilizing the Imidazo[1,2-a]pyridine Moiety
The unique structural and electronic properties of the imidazo[1,2-a]pyridine moiety are being harnessed to develop entirely new chemical methodologies and applications.
Scaffolds for Covalent Inhibitors: The imidazo[1,2-a]pyridine core has been successfully utilized as a novel scaffold for the design of targeted covalent inhibitors (TCIs). rsc.org By incorporating a reactive "warhead" onto the scaffold, researchers have developed potent anticancer agents, demonstrating the platform's utility in modern drug design. rsc.org
Aerobic Oxidative Cross-Dehydrogenative Coupling: New iron-catalyzed methods have been developed for the synthesis of 3-aroylimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridines and aryl aldehydes. researchgate.net This process operates via an aerobic oxidative cross-dehydrogenative coupling, using air as the oxidant, which is a practical and environmentally friendly approach. researchgate.net
One-Pot Tandem Reactions: The GBB reaction has been integrated into one-pot sequences with other powerful transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. mdpi.com This strategy allows for the rapid assembly of complex bis-heterocyclic molecules containing both imidazo[1,2-a]pyridine and 1,2,3-triazole cores. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by providing powerful tools for predicting reaction outcomes and planning synthetic routes. mit.edunih.gov
For complex heterocyclic scaffolds like imidazo[1,2-a]pyridines, these technologies offer several potential advantages:
Retrosynthesis Planning: AI-driven tools can analyze a target molecule, such as a substituted this compound, and propose multiple viable retrosynthetic pathways. nih.gov These programs learn from vast databases of known chemical reactions to suggest novel and efficient disconnections.
Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product, reducing the need for extensive empirical screening. nih.gov
Forward Reaction Prediction: Given a set of reactants and conditions, AI tools can predict the likely products, including major and minor side products. nih.gov This is invaluable for validating proposed synthetic steps and anticipating potential challenges.
The integration of these computational tools into laboratory workflows can accelerate the discovery and development of new imidazo[1,2-a]pyridine derivatives by making synthesis more predictable and efficient. mit.edu
Challenges and Opportunities in Imidazo[1,2-a]pyridine Chemistry for Non-Biological Applications
While much of the research on imidazo[1,2-a]pyridines has been driven by their medicinal applications, there is growing interest in their use in materials science. mdpi.comresearchgate.net
Opportunities:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and tunable electronic properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for use in organic electronics, including OLEDs. mdpi.com
Metal Sensing and Cell Imaging: The nitrogen atoms in the ring system can act as ligands for metal ions, opening up possibilities for the development of fluorescent chemosensors. mdpi.com Their inherent fluorescence also makes them suitable as probes for cell imaging. mdpi.com
Dispersed Dyes: The chromophoric nature of the imidazo[1,2-a]pyridine system has led to its application in the production of high-performance dispersed dyes for textiles. researchgate.net
Challenges:
Property Tuning: A significant challenge is the precise tuning of the photophysical and electronic properties (e.g., absorption/emission wavelengths, quantum yield) required for specific material applications. This requires a deep understanding of structure-property relationships.
Stability: For use in electronic devices, the long-term chemical and photochemical stability of the compounds is critical. Enhancing stability without compromising performance remains an area of active research.
Scalability: The synthesis of these materials must be scalable and cost-effective to be commercially viable. Developing synthetic routes that are both efficient and amenable to large-scale production is a key hurdle.
Q & A
Basic Research Questions
Q. How can researchers optimize Friedel-Crafts acylation at the C-3 position of imidazo[1,2-a]pyridine derivatives for combinatorial chemistry?
- Methodological Answer : A one-pot, single-addition protocol using catalytic AlCl₃ (5 mol%) enables efficient C-3 acetylation. This approach avoids heterogeneous mixtures and achieves high yields (up to 95%) across 38 derivatives. Optimize solvent (CH₃CN) and stoichiometry (1.2 eq acetylating agent) to minimize side reactions .
Q. What strategies ensure regioselectivity during functionalization of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Substituent positioning on the pyridine scaffold dictates regioselectivity. For hydrazination, electron-donating groups (e.g., methyl at C-6/7/8) enhance yields (89–95%) with diethyl azodicarboxylate (DEAD) in acetonitrile. Steric hindrance from bulky groups reduces side reactions .
Q. How should researchers characterize methyl imidazo[1,2-a]pyridine-3-carboxylate derivatives analytically?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry. For example, ethyl imidazo[1,2-a]pyridine-3-carboxylate shows distinct aromatic proton signals at δ 9.31 (d, J = 6.8 Hz) and δ 7.74 (d, J = 8.8 Hz) . Pair with HRMS for molecular weight validation and HPLC for purity (>98%) .
Q. What reaction conditions mitigate yield inconsistencies when varying substituents?
- Methodological Answer : Systematically test substituent electronic effects. Electron-withdrawing groups (e.g., Br, CN) at C-7/C-8 improve hydrazination yields (84–94%), while steric bulk at C-2 requires adjusted stoichiometry. Computational modeling (DFT) aids in predicting reactivity .
Advanced Research Questions
Q. How can computational models elucidate reaction mechanisms for C-3 functionalization?
- Methodological Answer : Construct reaction coordinate diagrams using density functional theory (DFT). For Friedel-Crafts acylation, the AlCl₃-catalyzed pathway shows lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to uncatalyzed routes. Validate with kinetic isotope effects (KIEs) .
Q. What approaches are effective for structure-activity relationship (SAR) studies targeting GABA receptor modulation?
- Methodological Answer : Synthesize derivatives with varied C-3 substituents (acetyl, carboxamide) and screen using molecular docking. For example, acetylated derivatives show enhanced binding to GABAₐ receptor models (ΔG = −9.2 kcal/mol). Correlate with in vitro electrophysiology assays .
Q. How can solid-phase synthesis streamline imidazo[1,2-a]pyridine-based drug-like library generation?
- Methodological Answer : Immobilize 2-aminonicotinate on resin, then react with α-haloketones for cyclization. Halogenate at C-3 post-cleavage to introduce diversity. This method achieves >80% purity for 50+ compounds in parallel synthesis .
Q. What methodologies resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Perform meta-analysis of bioactivity datasets. For PI3K inhibitors like HS-173 (ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate), compare IC₅₀ values across cell lines using ANOVA to identify substituent-specific trends (e.g., trifluoromethyl boosts potency 10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
